Technical Guide: Discovery, Fermentation, and Isolation of Capuramycin from Streptomyces griseus
Technical Guide: Discovery, Fermentation, and Isolation of Capuramycin from Streptomyces griseus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces griseus, a Gram-positive, soil-dwelling bacterium, is renowned for its production of a wide array of secondary metabolites, including the first aminoglycoside antibiotic, streptomycin.[1] In 1986, a new nucleoside antibiotic, capuramycin, was discovered and isolated from the culture filtrate of Streptomyces griseus strain 446-S3.[2] Capuramycin exhibits potent antibacterial activity, particularly against mycobacteria.[3] Its mechanism of action involves the inhibition of phospho-N-acetylmuramoyl-pentapeptide-transferase (Translocase I or MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[3][4] This unique target makes capuramycin and its derivatives attractive leads for the development of new antituberculosis drugs, especially in the face of rising multidrug resistance.[4][5]
This technical guide provides an in-depth overview of the original discovery, fermentation, and isolation protocols for capuramycin, supplemented with data on enhanced production methodologies.
Producing Organism: Streptomyces griseus
The capuramycin-producing strain, designated 446-S3, was identified as Streptomyces griseus based on its morphological and physiological characteristics. Strains of this species are characterized by the formation of straight chains of smooth-surfaced spores and the production of a grey spore mass.[1] They are known to be prolific producers of bioactive compounds, with some strains capable of synthesizing over 30 different types of secondary metabolites.[1]
Fermentation and Production of Capuramycin
The production of capuramycin is achieved through submerged fermentation of S. griseus. Initial production yields were modest, but subsequent optimization of the fermentation medium led to significant improvements.
Experimental Protocol: Fermentation
1. Inoculum Preparation:
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A loopful of spores from a mature slant culture of S. griseus SANK 60196 is inoculated into a 500-mL Erlenmeyer flask containing 80 mL of a primary medium (e.g., PM-1).[6]
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The flask is incubated at 23°C for 4 to 5 days on a rotary shaker (210 rpm).[6]
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A 2.4-mL aliquot of this seed culture is then transferred to a fresh 500-mL flask containing the same medium and incubated for 7 to 9 days under the same conditions.[6]
2. Production Fermentation:
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For larger-scale production, a 300-mL seed culture (prepared as above in PM-2 medium for 5 days) is transferred into a 30-liter jar fermentor containing 15 liters of an optimized production medium (e.g., OM-1).[6]
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Fermentation is carried out at 23°C for 8 days.[6]
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The culture is aerated at a rate of 15 liters/minute with agitation set between 100 to 400 rpm.[6]
Data Presentation: Fermentation Media and Yield Enhancement
Medium composition plays a critical role in the yield and the ratio of capuramycin to its derivatives, such as A-500359 A. Modifications to the carbon source and the addition of specific metal ions and extracts have been shown to dramatically increase production.[6]
| Table 1: Fermentation Media Composition and Capuramycin Production | | :--- | :--- | :--- | | Parameter | Primary Medium (PM-1) | Optimized Medium (OM-1) | | Carbon Source | Glucose (2%) | Maltose (2%) | | Nitrogen/Other | Soluble Starch (1%), Soy bean meal (1.5%), Yeast Extract (0.1%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%) | Soluble Starch (1%), Soy bean meal (1.5%), Yeast Extract (1.0%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%), CoCl₂ (0.001%) | | pH | 7.0 (pre-sterilization) | 7.0 (pre-sterilization) | | Relative Yield | Baseline | Capuramycin production increased 20-fold with the switch from glucose to maltose.[6] The addition of CoCl₂ and increased yeast extract drastically shifted production towards A-500359 A, increasing its yield from 1 µg/ml to 600 µg/ml.[6] |
Source: Data compiled from Isono, F., et al. (1998).[6]
Isolation and Purification of Capuramycin
The recovery of capuramycin from the fermentation broth involves a multi-step process utilizing adsorption, partition, and gel filtration chromatography.[2]
Experimental Protocol: Isolation and Purification
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Harvesting and Clarification: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant (culture filtrate).[2]
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Adsorption Chromatography: The clarified culture filtrate is passed through a column packed with Diaion HP-20 resin. The active compound, capuramycin, adsorbs to the resin.[2]
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Elution: The column is washed with water, and capuramycin is subsequently eluted with aqueous acetone.[2]
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Concentration: The active fractions from the elution are combined and concentrated under reduced pressure to yield a crude powder.[2]
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Partition Chromatography: The crude powder is dissolved in a minimal amount of solvent and subjected to silica (B1680970) gel column chromatography.[2]
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Gel Filtration: Further purification is achieved by gel filtration chromatography using a Sephadex G-10 column.[2]
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Lyophilization: The purified fractions containing capuramycin are pooled and lyophilized to obtain a white, amorphous powder.[2]
Visualization: Capuramycin Isolation Workflow
Caption: Workflow for the isolation and purification of capuramycin from S. griseus.
Physicochemical Characterization
The isolated capuramycin was characterized to determine its physical and chemical properties.
| Table 2: Physicochemical Properties of Capuramycin | | :--- | :--- | | Property | Value | | Appearance | White amorphous powder | | Melting Point | 208-212 °C (decomposed) | | Optical Rotation | [α]D²⁵ = +36° (c=1, H₂O) | | UV Absorption (λmax) | In H₂O: 262 nm | | | In 0.1 N HCl: 262 nm | | | In 0.1 N NaOH: 262 nm | | Molecular Formula | C₂₃H₃₂N₅O₁₂ | | Solubility | Soluble in water; slightly soluble in methanol; insoluble in acetone, ethyl acetate, chloroform (B151607) | Source: Data from the original discovery paper, Yamaguchi, H., et al. (1986).[2]
Conclusion
The discovery of capuramycin from Streptomyces griseus marked the identification of a novel class of nucleoside antibiotics with a clinically relevant mechanism of action. The methodologies for its production and isolation, established in the initial discovery and later refined, provide a robust framework for obtaining this compound for further research and development. The optimization of fermentation conditions demonstrates the potential to significantly enhance yields, a critical step for the potential therapeutic application of capuramycin and its analogs as next-generation antibacterial agents, particularly for treating tuberculosis.
References
- 1. Streptomyces griseus - Wikipedia [en.wikipedia.org]
- 2. Capuramycin, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capuramycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Biosynthesis of Capuramycin-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic and Synthetic Strategies for Assembling Capuramycin-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
